molecular formula C24H20Cl2N6O3S B10903621 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B10903621
M. Wt: 543.4 g/mol
InChI Key: DVOZJZPFVUDCTG-KVSWJAHQSA-N
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Description

2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an anilinomethyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through a cyclization reaction, followed by the introduction of the anilinomethyl and dichlorophenyl groups. The final step often involves the formation of the acetohydrazide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could occur at the triazole ring or the anilinomethyl group.

    Substitution: The dichlorophenyl group may participate in substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its triazole ring and dichlorophenyl group are common motifs in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions due to its unique chemical structure.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and may exhibit similar chemical and biological properties.

    Dichlorophenyl compounds: Compounds with dichlorophenyl groups are often used in pharmaceuticals and agrochemicals.

    Acetohydrazides: These compounds are known for their potential as intermediates in organic synthesis and pharmaceuticals.

Uniqueness

What sets 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H20Cl2N6O3S

Molecular Weight

543.4 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20Cl2N6O3S/c25-16-7-9-20(19(26)10-16)32-22(13-27-17-4-2-1-3-5-17)29-31-24(32)36-14-23(35)30-28-12-15-6-8-18(33)11-21(15)34/h1-12,27,33-34H,13-14H2,(H,30,35)/b28-12+

InChI Key

DVOZJZPFVUDCTG-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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